2,6-二溴烟酰胺

描述

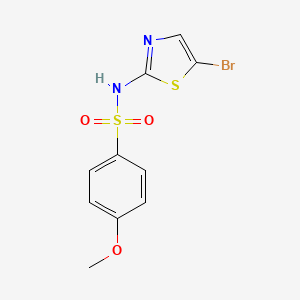

2,6-Dibromonicotinamide, also known as 2,6-dibromo-3-pyridinecarboxamide, is a chemical compound belonging to the class of organic compounds known as pyridinecarboxamides. It is a white crystalline solid with a molecular weight of 221.02 g/mol and a melting point of 125-127 °C. It is a derivative of nicotinamide and is an important reagent in organic synthesis. It is used in the synthesis of a variety of compounds such as pharmaceuticals, agrochemicals, and dyes.

科学研究应用

全球除草剂毒性研究趋势分析

本综述突出了对除草剂2,4-D的毒理学和诱变性研究的快速进展,展示了方法论的演变和对其影响理解的全球贡献。它提出了一个可能与在环境背景下研究2,6-二溴烟酰胺相关的框架 (Zuanazzi et al., 2020)。

高剂量烟酰胺的安全性

对高剂量烟酰胺在各种治疗应用中超过四十年的安全性进行的综述提供了关于烟酰胺的监管分类、安全评估和治疗指数的见解。在考虑类似结构化合物如2,6-二溴烟酰胺的生物医学应用时,这样详细的安全概况可能至关重要 (Knip et al., 2000)。

药物应用中视网膜和眼毒性

本综述讨论了动物模型和毒性测定在视网膜研究中的重要性,突出了评估治疗视网膜疾病药物安全性和有效性的方法论。它强调选择适当的模型和测定的重要性,这在评估新化合物如2,6-二溴烟酰胺对眼部影响时可能是相关的 (Penha et al., 2010)。

2型糖尿病与阿尔茨海默病之间的联系

这篇综合性综述探讨了流行病学证据,将2型糖尿病与阿尔茨海默病联系起来,重点关注胰岛素抵抗和缺乏。讨论的机制可能为研究2,6-二溴烟酰胺对代谢和神经系统疾病的潜在影响提供基础性理解 (Li et al., 2015)。

作用机制

Target of Action

2,6-Dibromonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . Nicotinamide is an essential component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in numerous enzymatic reactions . Therefore, it can be inferred that 2,6-Dibromonicotinamide may interact with the same or similar targets as nicotinamide.

Mode of Action

Nicotinamide acts as a precursor to NAD+, a coenzyme involved in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression

Biochemical Pathways

Nicotinamide is involved in the synthesis of NAD+, which is a key player in cellular energy metabolism, DNA repair, and regulation of transcription processes . Therefore, 2,6-Dibromonicotinamide might also influence these pathways.

Pharmacokinetics

Pharmacokinetic properties are crucial in determining a drug’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Nicotinamide, as a precursor to NAD+, plays a crucial role in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression . Therefore, 2,6-Dibromonicotinamide might also contribute to these processes.

Action Environment

The action environment of 2,6-Dibromonicotinamide refers to how environmental factors influence its action, efficacy, and stability. 2,6-Dibromonicotinamide is a light beige powder that is slightly soluble in water and organic solvents such as ethanol, acetone, and chloroform. Therefore, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.

生化分析

Molecular Mechanism

The molecular mechanism of 2,6-Dibromonicotinamide is not fully understood. It is known that it is a derivative of nicotinic acid, which is involved in the synthesis of NAD+. NAD+ is a crucial coenzyme in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2,6-Dibromonicotinamide in laboratory settings are not well-documented. It is known that compounds based on the 2,6-dibromo-3,4,5-trialkoxybenzoate end group lead to materials forming bicontinuous cubic liquid crystalline phases with helical network structures over wide temperature ranges .

Metabolic Pathways

2,6-Dibromonicotinamide is involved in the metabolic pathways related to the synthesis of NAD+. NAD+ is synthesized predominantly through NMN, to replenish the consumption by NADase participating in physiological processes including DNA repair, metabolism, and cell death .

属性

IUPAC Name |

2,6-dibromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEIBCGSMFYTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856955 | |

| Record name | 2,6-Dibromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379303-54-4 | |

| Record name | 2,6-Dibromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxaspiro[3.5]nonan-1-amine](/img/structure/B1429726.png)

![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)

![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)

![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)